3-Methoxy-4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole
Overview
Description
3-Methoxy-4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a pentafluorobenzyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a methoxy-substituted pyrazole, followed by the introduction of the pentafluorobenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions required.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The pentafluorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of a carbonyl-substituted pyrazole.
Reduction: Formation of an amine-substituted pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-nitrobenzoic acid: Shares the methoxy and nitro groups but has a different core structure.
4-methoxy-4’-nitro-1,1’-biphenyl: Similar functional groups but different overall structure.
4-methoxy-3-nitro-1,1’-biphenyl: Another compound with similar functional groups but different core structure.
Uniqueness
3-Methoxy-4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole is unique due to the presence of the pentafluorobenzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-methoxy-4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F5N3O3/c1-22-11-5(19(20)21)3-18(17-11)2-4-6(12)8(14)10(16)9(15)7(4)13/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBPBVFXYKQTLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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